Bobcat339
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Overview
Description
Bobcat339 is a potent and selective cytosine-based inhibitor of ten-eleven translocation (TET) enzymes, specifically TET1 and TET2. It has been widely used in the field of epigenetics for its ability to inhibit the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, thereby affecting DNA methylation and gene transcription .
Mechanism of Action
Target of Action
Bobcat339 is a synthetic small molecule that primarily targets the Ten-Eleven Translocation (TET) enzyme family, which includes TET1, TET2, and TET3 . These enzymes play a crucial role in active DNA demethylation in the eukaryotic genome . They catalyze the oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This process typically leads to gene activation and epigenetic remodeling .
Mode of Action
This compound is a cytosine-based inhibitor that is predicted to bind to the catalytic pockets of TET proteins . It has been reported to have mid-μM inhibitory activity against TET1 and TET2 . It has been observed that the inhibitory activity of this compound is directly correlated with cu(ii) content .
Biochemical Pathways
The TET enzymes, targeted by this compound, are involved in the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), a key step in removing DNA methylation marks . This process affects the epigenetic regulation of genes. By inhibiting TET enzymes, this compound can potentially alter the levels of 5mC and 5hmC in the DNA, thereby affecting gene expression and cellular functions .
Pharmacokinetics
It is known that this compound is prepared in dimethyl sulfoxide (dmso) at 100 mm and is incubated with cells at 50 μm for 48 hours prior to collection and extraction of genomic dna .
Result of Action
This compound has been observed to block oocyte maturation and trigger early apoptosis in porcine models . It disrupts spindle architecture and chromosome alignment, probably due to a significant loss of 5hmC and a concurrent increase in 5mC . Furthermore, early parthenogenetic embryos treated with this compound exhibited abnormal 5mC and 5hmC levels, resulting in compromised cleavage and blastocyst rate .
Action Environment
It is worth noting that the inhibitory activity of this compound has been found to be directly correlated with cu(ii) content . This suggests that the presence of certain environmental contaminants, such as copper ions, could potentially enhance the activity of this compound.
Biochemical Analysis
Biochemical Properties
Bobcat339 interacts with TET enzymes, which are non-heme Fe (II) and α-ketoglutarate dependent enzymes that catalyze oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This typically leads to gene activation and epigenetic remodeling .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in HT22 hippocampal neurons, copper-containing this compound reduces DNA 5-hydroxymethylcytosine (5-hmC) levels . Copper-free preparations of this compound do not reduce DNA 5-hmC levels in Hep3B cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with TET enzymes. The inhibitory activity of this compound against TET1 and TET2 was found to be directly correlated with Cu(II) content . Therefore, it appears that this compound alone is not capable of inhibiting TET enzymes at the reported concentrations, and that its activity is enhanced by contaminating Cu (II) .
Dosage Effects in Animal Models
In a study using pig oocytes and embryos, this compound treatment blocked porcine oocyte maturation and triggered early apoptosis . Furthermore, in the this compound-treated oocytes, spindle architecture and chromosome alignment were disrupted, probably due to huge loss of 5hmC and concurrent increase in 5mC .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bobcat339 can be synthesized through a multi-step process involving the following key steps :
Starting Material: 5-chlorocytosine is used as the starting material.
Reaction with 3-biphenylboronic acid: The starting material is reacted with 3-biphenylboronic acid in the presence of copper(II) acetate and N,N,N’,N’-tetramethylethylenediamine (TEMED) in a methanol-water mixture.
Purification: The reaction mixture is subjected to flash chromatography to isolate the desired product, which is further purified by washing with water to remove any residual copper(II) acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Bobcat339 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions, which can influence its inhibitory activity .
Common Reagents and Conditions
Reagents: Copper(II) acetate, 3-biphenylboronic acid, TEMED.
Conditions: Reactions are typically carried out in a methanol-water mixture at room temperature.
Major Products
The major product of the synthesis is this compound itself, which is isolated and purified through chromatography and washing steps .
Scientific Research Applications
Bobcat339 has a wide range of applications in scientific research, particularly in the field of epigenetics :
Epigenetics: Used to study the role of TET enzymes in DNA methylation and gene transcription.
Cancer Research: Investigated for its potential to modulate gene expression in cancer cells.
Neuroscience: Used to explore the effects of DNA methylation on neuronal function and development.
Pharmaceutical Development: Serves as a starting point for the development of new therapeutics targeting DNA methylation.
Comparison with Similar Compounds
Bobcat339 is unique in its selectivity for TET1 and TET2 enzymes . Similar compounds include:
5-Fluoro-2’-deoxycytidine: An inhibitor of DNA methyltransferase.
5-Methyl-2’-deoxycytidine: A pyrimidine nucleoside that signals de novo DNA methylation.
Nanaomycin A: A selective inhibitor of DNMT3B.
These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in inhibiting TET enzymes.
Properties
IUPAC Name |
4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYGOOYCNTEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.